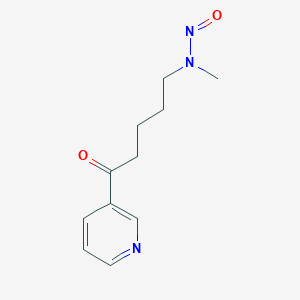

[5-(メチルニトロソアミノ)-1-(3-ピリジル)-1-ペンタノン

説明

Synthesis Analysis

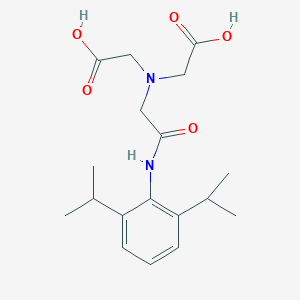

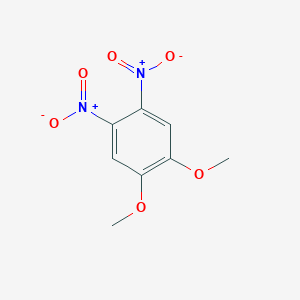

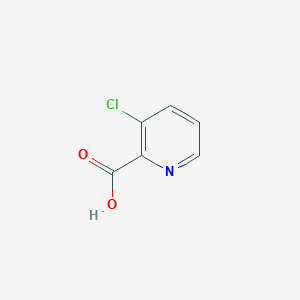

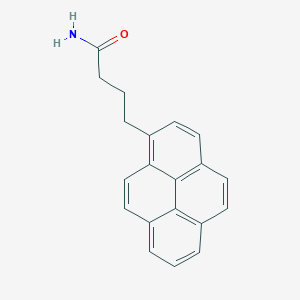

The synthesis of NNK-related compounds involves complex organic reactions, demonstrating the intricate steps required to produce NNK and its analogs. For instance, the synthesis of ipomeanol analogs, designed to inhibit NNK metabolism, showcases the synthetic strategies employed to create inhibitors of NNK activation, highlighting the role of lipophilicity in the molecule for effective inhibition of NNK metabolism (Desai et al., 1995).

Molecular Structure Analysis

The molecular structure of NNK and its derivatives reveals the significance of the nitrosamine group in its carcinogenic activity. Studies involving the crystal structures of NNK analogs provide insights into the molecular interactions that might influence its bioactivity and stability (Guo et al., 2014).

Chemical Reactions and Properties

NNK undergoes various metabolic reactions, including alpha-hydroxylation, which is crucial for its activation into carcinogenic intermediates. Cytochrome P450 enzymes play a significant role in this metabolic process, with different isoforms contributing to the metabolism of NNK in organs like the lung and liver. The production of metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-1-(3-pyridyl)-1-butanone (OPB) highlights the diverse metabolic pathways NNK undergoes (Peterson, Mathew, & Hecht, 1991).

Physical Properties Analysis

NNK's physical properties, such as solubility and volatility, are essential for understanding its behavior in biological systems and its environmental fate. While specific studies on NNK's physical properties are limited, analogous compounds provide a basis for inferring its characteristics.

Chemical Properties Analysis

The chemical properties of NNK, including its reactivity and stability, are influenced by its nitrosamine group. The compound's ability to form DNA-adducts through its metabolic activation is a key aspect of its carcinogenic potential. Studies on the inhibition of NNK's metabolic activation, such as those involving phenethyl isothiocyanate (PEITC), provide insights into strategies for reducing NNK's carcinogenic effects (Smith et al., 1996).

科学的研究の応用

タバコ特異的ニトロソアミン研究

5-(メチルニトロソアミノ)-1-(3-ピリジル)-1-ペンタノンは、タバコ特異的ニトロソアミンに関連する研究で頻繁に使用されます . この化合物は2つの異なるα-水酸化経路を介してDNAアルキル化種に活性化されます . この研究は、タバコの有害な影響を理解し、タバコ対策の戦略を開発するために不可欠です。

がん研究

この化合物は、特に肺がんの研究において、がん研究で使用されてきました . これは、肺腫瘍誘発における役割について研究されているタバコの煙発がん物質の1つです .

創薬

5-(メチルニトロソアミノ)-1-(3-ピリジル)-1-ペンタノンは、創薬の分野でも使用されています . 研究者は、機械学習方法を用いて細胞ベースの抗がん活性を予測するための計算モデルを開発してきました . この化合物は、その類似体とともに、抗がん活性について試験されています .

構造活性相関研究

この化合物の構造活性相関とその類似体は研究されてきました . これらの研究は、これらの化合物の生物学的活性を理解し、新薬の設計を導く上で重要です .

作用機序研究

作用機序

Target of Action

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, also known as NNK, is a potent carcinogen associated with lung cancer . It is known to be among the most potent carcinogens associated with lung cancer .

Mode of Action

It is known that nnk is activated to dna alkylating species via two different α-hydroxylation pathways . This activation leads to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .

Biochemical Pathways

NNK is metabolized through α-hydroxylation pathways . These pathways lead to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .

Pharmacokinetics

It is known that nnk is a lipophilic compound, which allows it to easily cross cell membranes and reach its target sites .

Result of Action

The result of NNK’s action is the development of lung cancer . NNK induces mutations in the DNA of lung cells, which can lead to uncontrolled cell growth and the development of tumors .

Action Environment

The action of NNK is influenced by environmental factors such as tobacco smoke . Tobacco smoke contains a high concentration of NNK, which increases the risk of developing lung cancer . Additionally, the presence of other carcinogens in tobacco smoke may enhance the carcinogenic effects of NNK .

特性

IUPAC Name |

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAMSMJYGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408855 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

424788-94-3 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

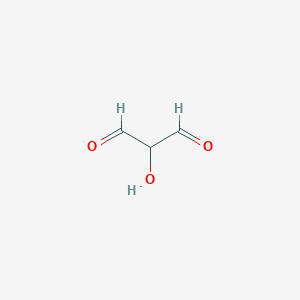

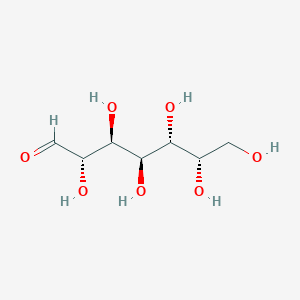

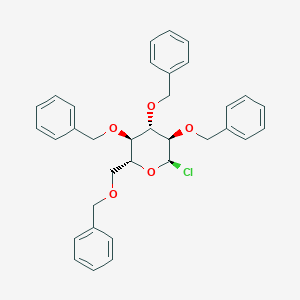

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)